molecular formula C11H23NO B13796546 4-(2,4-Dimethylpentan-3-yl)morpholine CAS No. 67061-38-5

4-(2,4-Dimethylpentan-3-yl)morpholine

Cat. No.: B13796546
CAS No.: 67061-38-5
M. Wt: 185.31 g/mol
InChI Key: CZMYUTSFLPWSCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Dimethylpentan-3-yl)morpholine is a morpholine derivative characterized by a branched aliphatic substituent (2,4-dimethylpentan-3-yl) attached to the nitrogen atom of the morpholine ring.

Properties

CAS No.

67061-38-5

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

4-(2,4-dimethylpentan-3-yl)morpholine

InChI

InChI=1S/C11H23NO/c1-9(2)11(10(3)4)12-5-7-13-8-6-12/h9-11H,5-8H2,1-4H3

InChI Key

CZMYUTSFLPWSCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)C)N1CCOCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethylpentan-3-yl)morpholine typically involves the reaction of morpholine with 2,4-dimethylpentan-3-yl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by distillation or extraction.

Industrial Production Methods

Industrial production of 4-(2,4-Dimethylpentan-3-yl)morpholine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylpentan-3-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted morpholines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: N-oxides of 4-(2,4-Dimethylpentan-3-yl)morpholine.

    Reduction: Corresponding amines.

    Substitution: Substituted morpholines with various functional groups.

Scientific Research Applications

4-(2,4-Dimethylpentan-3-yl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylpentan-3-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can penetrate biological membranes and affect cellular processes by binding to these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

Morpholine derivatives differ primarily in their substituents, which dictate their chemical reactivity, physical properties, and applications. Below is a comparative analysis based on substituent type:

Aliphatic vs. Aromatic/Heterocyclic Substituents
  • 4-(2,4-Dimethylpentan-3-yl)morpholine: The 2,4-dimethylpentan-3-yl group is a branched aliphatic chain, likely enhancing lipophilicity and stability in non-polar environments. Such properties may favor applications in agrochemical formulations or lipid-based drug delivery systems.
  • VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine) : Features a thiazole ring linked to a dibromoimidazole group, introducing aromaticity and electron-withdrawing effects. This structure is associated with DNA-binding activity, as reported in pharmacological studies .
  • 4-[2-(Methylsulphonyl)phenyl]morpholine : Contains a phenyl ring with a methylsulphonyl group, which is strongly electron-withdrawing. This promotes reactivity in electrophilic substitution reactions, making it valuable in synthesizing bioactive molecules for pharmaceuticals .
Heteroatom Incorporation
  • rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine : Combines a thiadiazole ring (electron-deficient heterocycle) with an oxiranylmethoxy group. The epoxide (oxirane) moiety enables ring-opening reactions, facilitating crosslinking in polymer chemistry or covalent binding in prodrug design .
  • 4-(4,6-Dichloropyrimidin-2-yl)morpholine : The dichloropyrimidine group is a halogenated heterocycle, often utilized in agrochemicals (e.g., herbicides) and kinase inhibitors due to its ability to engage in halogen bonding .

Stability and Reactivity Insights

  • Formulation Stability : The compound 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine demonstrates exceptional stability in corn oil and milk thistle excipients, critical for topical formulations . By contrast, 4-(2,4-Dimethylpentan-3-yl)morpholine’s aliphatic chain may offer similar stability in hydrophobic matrices but could limit solubility in aqueous systems.
  • Reactivity : Compounds with electron-withdrawing groups (e.g., methylsulphonyl in or dichloro in ) exhibit enhanced electrophilic reactivity, whereas aliphatic substituents (as in the target compound) may favor nucleophilic environments or free-radical reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.